molecular formula C14H18N2O B1667807 3-(1-methylpiperidin-4-yl)-1H-indol-5-ol CAS No. 57477-39-1

3-(1-methylpiperidin-4-yl)-1H-indol-5-ol

Cat. No. B1667807
CAS RN: 57477-39-1
M. Wt: 230.31 g/mol
InChI Key: WKNFADCGOAHBPG-UHFFFAOYSA-N
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Patent
US07230011B2

Procedure details

By a method similar to Preparation 20, using 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-hydroxy-1H-indole (1.25 g, 5.47 mmol) in dichloromethane (5 mL) trifluoroacetic acid (5 mL), triethylsilane (875 mL, 6.0 mmol) afforded 1.14 g (90%) of the title compound as a tan solid: mp=233-237° C.; 1H NMR (400 MHz, dmso-d6): 10.41 (br s, 1H), 8.52 (br s, 1H), 7.08 (d, 1H, J=8.0 Hz), 6.92 (d, 1H, J=2.0 Hz), 6.80 (d, 1H, J=2.0 Hz), 6.53 (dd, 1H, J=8.4, 2.0 Hz), 2.84 (br d, 2H, J=11.2 Hz), 2.63-2.50 (m, 1H), 2.19 (s, 3H), 2.08-1.97 (m, 2H), 1.85 (br d, 2H, J=12.0 Hz), 1.72-1.57 (m 2H); MS (ES+) m/e 231.0 (M+1).
Name
3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-hydroxy-1H-indole
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
875 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH:6]=[C:5]([C:8]2[C:16]3[C:11](=[CH:12][CH:13]=[C:14]([OH:17])[CH:15]=3)[NH:10][CH:9]=2)[CH2:4][CH2:3]1.C([SiH](CC)CC)C>ClCCl>[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([C:8]2[C:16]3[C:11](=[CH:12][CH:13]=[C:14]([OH:17])[CH:15]=3)[NH:10][CH:9]=2)[CH2:4][CH2:3]1

Inputs

Step One
Name
3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-hydroxy-1H-indole
Quantity
1.25 g
Type
reactant
Smiles
CN1CCC(=CC1)C1=CNC2=CC=C(C=C12)O
Step Two
Name
Quantity
875 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
By a method similar to Preparation 20

Outcomes

Product
Name
Type
product
Smiles
CN1CCC(CC1)C1=CNC2=CC=C(C=C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.14 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.